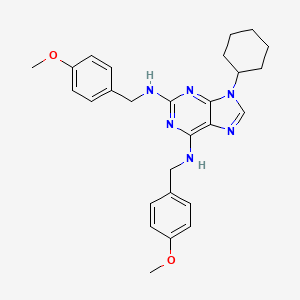

Myoseverin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-cyclohexyl-2-N,6-N-bis[(4-methoxyphenyl)methyl]purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O2/c1-34-22-12-8-19(9-13-22)16-28-25-24-26(33(18-30-24)21-6-4-3-5-7-21)32-27(31-25)29-17-20-10-14-23(35-2)15-11-20/h8-15,18,21H,3-7,16-17H2,1-2H3,(H2,28,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZXYJOSNSTJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C3C(=NC(=N2)NCC4=CC=C(C=C4)OC)N(C=N3)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432736 | |

| Record name | Myoseverin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361431-27-8 | |

| Record name | Myoseverin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Synthesis of Myoseverin B: A Microtubule-Targeting Agent with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Myoseverin B, a synthetically derived 2,6,9-trisubstituted purine, has emerged as a significant small molecule in cell biology and drug discovery due to its unique effects on the microtubule cytoskeleton. Identified through a morphological screen, this compound is a potent inhibitor of microtubule assembly, leading to a cascade of cellular responses including the reversible fission of multinucleated myotubes and the inhibition of angiogenesis. Its ability to modulate cellular plasticity and proliferation without the overt cytotoxicity of many other microtubule-targeting agents has positioned it as a valuable research tool and a potential scaffold for the development of novel therapeutics in areas such as regenerative medicine and oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and an analysis of its impact on key signaling pathways.

Discovery and Mechanism of Action

This compound was first identified from a combinatorial library of 2,6,9-trisubstituted purines based on its striking ability to induce the fission of multinucleated myotubes into mononucleated fragments. This effect was found to be reversible, with the mononucleated cells capable of re-entering the cell cycle and proliferating upon removal of the compound.

The primary mechanism of action of this compound is its direct interaction with tubulin, the protein subunit of microtubules. By binding to tubulin, this compound inhibits its polymerization into microtubules.[1] This disruption of the microtubule cytoskeleton is the underlying cause of its diverse cellular effects. Unlike other microtubule-disrupting agents such as taxol or vinca alkaloids, this compound's effects on myotubes are reversible and it exhibits lower cytotoxicity.[2]

Synthesis of this compound

The synthesis of this compound is based on the versatile chemistry of the purine scaffold, allowing for substitutions at the 2, 6, and 9 positions. The general synthetic strategy involves sequential nucleophilic aromatic substitution reactions on a di-chlorinated purine precursor.

Experimental Protocol: Synthesis of this compound

A representative synthesis of this compound and its analogs starts with 2,6-dichloropurine. The following is a generalized protocol based on the methodologies for creating 2,6,9-trisubstituted purine libraries[3]:

-

N9-Alkylation: 2,6-dichloropurine is reacted with an appropriate alkylating agent (e.g., an alkyl halide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to install the desired substituent at the N9 position.

-

C6-Substitution: The resulting 2-chloro-6-substituted-9-alkylpurine is then subjected to a nucleophilic aromatic substitution at the C6 position. This is typically achieved by reacting the intermediate with an amine in a solvent such as ethanol or isopropanol, often with the addition of a base like triethylamine to scavenge the HCl byproduct.

-

C2-Substitution: The final substitution at the C2 position is then carried out. This step generally requires more forcing conditions due to the lower reactivity of the C2 position compared to C6. The 2-chloro-6,9-disubstituted purine is reacted with another amine, often at elevated temperatures, to yield the final 2,6,9-trisubstituted purine, this compound.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel to afford the pure this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays, demonstrating its effects on cell proliferation, differentiation, and angiogenesis.

| Assay | Cell Line/System | Parameter | Value | Reference |

| Myoblast Proliferation | Proliferating Myoblasts | GI50 | 12 µM | |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | ~8 µM | [4] |

| Mononuclear Cell Adhesion | Human Cord Blood Mononuclear Cells | IC50 | ~9 µM | [4] |

| Antitumor Activity | U937 (Human Lymphoma) | - | Cell cycle arrest in mitosis | [1] |

Key Experimental Protocols

Microtubule Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

-

Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., MES or PIPES buffer with MgCl2 and EGTA), and the test compound (this compound).

-

Procedure: a. Tubulin is diluted in cold polymerization buffer. b. The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution. c. The reaction is initiated by the addition of GTP and warming the mixture to 37°C. d. The increase in absorbance at 340 nm, which corresponds to the scattering of light by the newly formed microtubules, is monitored over time using a spectrophotometer. e. Inhibition of polymerization is determined by comparing the rate and extent of the reaction in the presence of the test compound to a vehicle control.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Cells are seeded in culture plates and treated with this compound or a vehicle control for a specified period.

-

Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping.

-

Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Plate Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.

-

Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the gel in the presence of this compound or a vehicle control.

-

Incubation: The plate is incubated at 37°C for several hours to allow for the formation of tube-like structures.

-

Analysis: The formation of networks of interconnected cells is observed and quantified using a microscope. The total tube length or the number of branch points can be measured to assess the extent of angiogenesis.

Signaling Pathways and Cellular Effects

The disruption of microtubule dynamics by this compound triggers a complex array of downstream cellular events and modulates several key signaling pathways.

Caption: this compound's mechanism of action and downstream cellular effects.

The primary effect of this compound is the inhibition of tubulin polymerization, leading to microtubule depolymerization and cytoskeletal disruption. This has several significant downstream consequences:

-

Myotube Fission and Cell Cycle Re-entry: In multinucleated myotubes, the disruption of the microtubule network leads to their fragmentation into mononucleated cells. These cells can then re-enter the cell cycle and begin to proliferate, a process with potential applications in muscle regeneration.

-

Inhibition of Angiogenesis: this compound has been shown to inhibit the proliferation and migration of endothelial cells, as well as their ability to form capillary-like structures in vitro, suggesting its potential as an anti-angiogenic agent.[4]

-

Modulation of Signaling Pathways: The cytoskeletal disruption caused by this compound can activate stress-activated protein kinase pathways, such as the JNK and ERK pathways. Additionally, it can influence the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in cell growth, differentiation, and tissue repair.

-

Wound Healing Response: this compound treatment leads to changes in the expression of genes associated with wound healing and tissue regeneration. For instance, it upregulates the expression of inhibin β-B (a mesoderm inducer) and the FGF4 receptor, while downregulating the expression of follistatin (a mesoderm inhibitor).

Caption: A typical experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound is a fascinating molecule that has provided valuable insights into the role of the microtubule cytoskeleton in regulating cell differentiation, proliferation, and tissue organization. Its unique biological activities, coupled with its synthetic tractability, make it an important tool for chemical biology and a promising starting point for the development of new therapeutic agents. Future research will likely focus on elucidating the precise molecular interactions between this compound and tubulin, further exploring its potential in regenerative medicine, and optimizing its structure to develop more potent and selective analogs for the treatment of cancer and other diseases characterized by aberrant cell proliferation and angiogenesis.

References

- 1. Synthesis and biological evaluation of myoseverin derivatives: microtubule assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene expression profiling of cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myoseverin, a microtubule-binding molecule with novel cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Myoseverin B: A Technical Guide to its Impact on Myotube Fission and Formation

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the effects of Myoseverin B, a microtubule-binding molecule, on the structural dynamics of myotubes. This compound has been identified as a potent modulator of myotube integrity, capable of inducing reversible fission of multinucleated myotubes into mononucleated fragments.[1][2][3] This unique property presents significant implications for research in muscle regeneration, disease modeling, and the development of novel therapeutics.

This guide synthesizes key quantitative data, details experimental protocols for studying its effects, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Effects of this compound on Myotube Dynamics

This compound's primary effect is the dose-dependent disassembly of myotubes. The half-maximal concentration (EC50) for this effect has been determined to be approximately 11 µM over a 24-hour period.[1] Common concentrations used in in vitro studies to achieve significant myotube fission range from 20 µM to 25 µM.[2]

Table 1: this compound Concentration and Observed Effects on Myotubes

| Concentration | Timeframe | Primary Observed Effect | Reference |

| 11 µM | 24 hours | Half-maximal myotube disassembly | [1] |

| 20 µM | 24 hours | Significant myotube fission and microtubule cytoskeleton disintegration | [2] |

| 25 µM | Not Specified | Increased number of colony-forming units after removal and replating | [2] |

Following fission, the resulting mononucleated fragments exhibit potential for proliferation. Treatment with this compound has been shown to increase the number of colony-forming units upon removal of the compound and replating of the cells in growth medium.[2]

Table 2: Post-Treatment Effects on Proliferation

| Treatment | Outcome | Fold Increase (Average) | Reference |

| 25 µM this compound | Increased colony-forming units from sorted, AChR-positive cells | 2.25 | [1] |

Mechanism of Action: Microtubule Disruption

This compound exerts its effects by directly targeting the microtubule cytoskeleton.[1][2] In healthy myotubes, microtubules form a stable network that is crucial for maintaining the elongated, multinucleated structure. This compound disrupts this network, leading to the depolymerization of microtubules.[1] This disintegration of the cytoskeleton results in the fragmentation of the myotube into smaller, mononucleated cells.[1][2] The effect is reversible; upon removal of this compound, the microtubule network can reorganize.[1]

Experimental Protocols

C2C12 Myotube Culture and Differentiation

-

Cell Seeding: Plate C2C12 myoblasts on collagen-coated dishes in growth medium (DMEM supplemented with 10% fetal bovine serum).

-

Induction of Differentiation: When cells reach approximately 80-90% confluency, switch to differentiation medium (DMEM supplemented with 2% horse serum).

-

Myotube Formation: Culture for 4-6 days, replacing the differentiation medium every 48 hours, to allow for the formation of mature, multinucleated myotubes.

This compound Treatment and Fission Assay

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in differentiation medium to the desired final concentration (e.g., 20 µM).

-

Application: Replace the medium of the differentiated myotube cultures with the this compound-containing medium.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

-

Observation: Monitor myotube fission using phase-contrast microscopy.

Immunofluorescence Staining for Microtubules and Nuclei

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in the blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Nuclear Staining: Wash with PBST and counterstain with DAPI or Hoechst to visualize nuclei.

-

Mounting and Imaging: Wash with PBST, mount the coverslips on microscope slides, and image using a fluorescence microscope.

Quantification of Myotube Formation and Fission

The extent of myotube formation and fission can be quantified using the fusion index . This is calculated as the percentage of total nuclei that are located within multinucleated myotubes (defined as cells with three or more nuclei).

Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100

This analysis can be performed on images from immunofluorescence staining using image analysis software such as ImageJ or CellProfiler. A significant decrease in the fusion index after this compound treatment indicates myotube fission.

Conclusion and Future Directions

This compound is a valuable tool for studying the role of microtubule dynamics in myotube maintenance and for inducing a state of cellular plasticity in terminally differentiated muscle cells. Its ability to reversibly induce fission opens up avenues for research into muscle regeneration and for the development of strategies to enhance the proliferative capacity of muscle-derived cells.

Future research should focus on elucidating the downstream signaling pathways that are activated following microtubule disruption by this compound and on exploring its potential in in vivo models of muscle injury and disease. A deeper understanding of its effects on the expression of genes related to cell cycle control and muscle differentiation will be critical for harnessing its therapeutic potential.

References

Myoseverin B: A Technical Guide to its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myoseverin B, a synthetic 2,6,9-trisubstituted purine, has emerged as a promising scaffold for the development of novel anticancer agents. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the preclinical data supporting the anticancer potential of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

The microtubule cytoskeleton is a critical target for cancer chemotherapy, with successful drugs including taxanes and vinca alkaloids. This compound represents a distinct chemical class of microtubule-targeting agents that functions as a microtubule depolymerizer.[1] Its unique mode of action and chemical tractability have spurred the development of more potent analogs, such as WEHI-7326, which has demonstrated significant preclinical efficacy.[1] This document will detail the core findings related to this compound's anticancer properties, providing a technical foundation for further research and development.

Mechanism of Action: Microtubule Destabilization and Mitotic Arrest

This compound exerts its cytotoxic effects by directly binding to tubulin and inhibiting its polymerization into microtubules.[2] This disruption of the microtubule network has profound consequences for cancer cells, primarily by interfering with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division.[1][3] The inability to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation.[1][3] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Analysis of Anticancer Activity

While extensive quantitative data for this compound itself is limited in recent literature, its potent derivative, WEHI-7326, has been thoroughly characterized, providing a strong indication of the potential of the Myoseverin scaffold.

In Vitro Cytotoxicity

WEHI-7326 exhibits potent cytotoxic activity against a broad panel of human cancer cell lines, with IC50 values in the low nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| LoVo | Colon Carcinoma | 42.2 ± 9.9 |

| SW480 | Colon Carcinoma | 39.5 ± 4.1 |

| LIM1899 | Colon Carcinoma | 31.3 ± 2.6 |

| MDA-MB-231 | Breast Carcinoma | 24.4 ± 3.1 |

| PC3 | Prostate Carcinoma | 48.9 ± 11.1 |

| H1437 | Non-small Cell Lung Carcinoma | 29.7 ± 10.8 |

| U87MGΔ2–7 | Glioblastoma | 6.1 ± 1.6 |

| CEM | Acute Lymphoblastic Leukemia | 3.99 ± 0.04 |

| CEM dEpoB30 | Taxane-resistant Leukemia | 1.67 ± 0.04 |

| CEM dEpoB300 | Taxane-resistant Leukemia | 6.51 ± 0.08 |

| Data for WEHI-7326.[1] |

Cell Cycle Arrest

Consistent with its mechanism of action, WEHI-7326 induces a robust G2/M phase cell cycle arrest in cancer cells.

| Cell Line | EC50 for G2/M Arrest (nM) |

| SW480 | 45.3 ± 6.2 |

| MDA-MB-231 | 28.9 ± 5.5 |

| Data for WEHI-7326.[1] |

In Vivo Antitumor Efficacy

In preclinical xenograft models, WEHI-7326 has demonstrated significant tumor growth inhibition.

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition |

| LoVo | Colon Carcinoma | 25 mg/kg, i.v., biweekly | 60% |

| PC3 | Prostate Carcinoma | Not specified | ~75% (at day 17) |

| 24 T TNBC PDX | Triple-Negative Breast Cancer | 20 mg/kg, i.v., twice a week | Significant survival benefit (p=0.0006) |

| 322 T TNBC PDX | Triple-Negative Breast Cancer | 20 mg/kg, i.v., twice a week | Significant survival benefit (p<0.0001) |

| MH792 LUSC PDX | Lung Squamous Cell Carcinoma | 20 mg/kg, i.v., twice a week | Significant survival benefit (p=0.0002) |

| Data for WEHI-7326.[1][4][5][6] |

Signaling Pathways

The anticancer activity of this compound and its analogs is orchestrated through a series of well-defined signaling pathways.

References

- 1. Preclinical small molecule WEHI-7326 overcomes drug resistance and elicits response in patient-derived xenograft models of human treatment-refractory tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical small molecule WEHI-7326 overcomes drug resistance and elicits response in patient-derived xenograft models of human treatment-refractory tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Role of Myoseverin B in Cell Differentiation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoseverin B, a 2,6,9-trisubstituted purine, has been identified as a potent modulator of cell differentiation, primarily through its interaction with the microtubule cytoskeleton. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, its effects on cell differentiation pathways, and detailed protocols for its experimental application. The focus is on its well-documented role in the reversible differentiation of muscle cells, a process with significant implications for regenerative medicine and drug discovery.

Core Mechanism of Action: Microtubule Disruption

This compound's primary mechanism of action is the disruption of the microtubule cytoskeleton. Unlike other microtubule-targeting agents, its effects are reversible and exhibit low cytotoxicity.

This compound binds to tubulin, inhibiting its polymerization and leading to the disassembly of existing microtubules.[1][2][3] In differentiated, multinucleated myotubes, this disruption of the microtubule network is the initiating event that leads to cellular fission.[4][5] The normally stable microtubule architecture that provides structural support to the elongated myotubes is compromised, leading to the formation of mononucleated fragments.[1][4]

Signaling Pathway for this compound-Induced Myotube Fission

Caption: this compound's mechanism of action leading to myotube fission.

Effects on Myogenic Differentiation

The most profound and well-documented effect of this compound is on terminally differentiated skeletal muscle cells (myotubes).

Reversible Fission of Myotubes

Treatment of myotube cultures with this compound induces them to undergo fission, breaking down into smaller, mononucleated cells.[1][2][6] This process is reversible; upon removal of this compound, the mononucleated cells can be induced to proliferate and re-differentiate.[2][3]

Cell Cycle Re-entry

The mononucleated fragments generated through this compound treatment are capable of re-entering the cell cycle.[1] This is a critical observation, as terminally differentiated myotubes are post-mitotic. This induced plasticity suggests potential applications in muscle regeneration.[3][5] Down-regulation of the myogenic regulatory factor, myogenin, has also been shown to reverse terminal muscle cell differentiation, and this compound is cited as a chemical tool to achieve this cellular reprogramming.[7][8]

Gene Expression Modulation

Transcriptional analysis of this compound-treated cells reveals significant changes in gene expression. Notably, there is an upregulation of genes associated with:

-

Growth Factors: Promoting cell proliferation.

-

Immunomodulatory Proteins: Regulating inflammatory responses.

-

Extracellular Matrix Remodeling: Facilitating tissue repair and regeneration.

-

Stress Response: Indicative of a cellular response to the induced changes.[1][2]

It is important to note that this compound alone does not appear to fully reverse the biochemical differentiation program.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported in the literature for this compound treatment.

| Parameter | Value | Cell Type | Source(s) |

| Effective Concentration | 20-25 µM | C2C12 Myotubes | [1][4] |

| Treatment Duration | 24 hours for myotube fission | C2C12 Myotubes | [1] |

| Effect on Cell Proliferation | Increased Colony-Forming Units (CFUs) after treatment and replating | Myotube-derived cells | [1] |

Experimental Protocols

Myotube Fission Assay

This protocol describes the induction of fission in differentiated C2C12 myotubes using this compound.

1. Cell Culture and Differentiation:

- Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

- To induce differentiation, allow myoblasts to reach 80-90% confluency.

- Replace GM with Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% penicillin/streptomycin.

- Culture for 3-5 days to allow the formation of multinucleated myotubes.

2. This compound Treatment:

- Prepare a stock solution of this compound in DMSO.

- Dilute the this compound stock solution in DM to a final concentration of 20 µM.[1][4]

- Replace the medium in the myotube cultures with the this compound-containing DM.

- Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[1]

3. Visualization and Analysis:

- Observe the cells under a phase-contrast microscope for morphological changes, specifically the fission of myotubes into mononucleated fragments.[1][6]

- For detailed analysis, perform immunocytochemical staining for muscle-specific proteins (e.g., sarcomeric myosin heavy chain) and counterstain with a nuclear stain (e.g., DAPI or Hoechst 33258) to visualize the cellular structure and number of nuclei.[1]

Experimental Workflow for Myotube Fission and Analysis

Caption: Workflow for inducing and analyzing myotube fission with this compound.

Immunocytochemistry for Microtubule Disruption

This protocol details the visualization of microtubule disruption in this compound-treated cells.

1. Cell Preparation:

- Grow cells (e.g., C2C12 myotubes) on glass coverslips.

- Treat with 20 µM this compound for the desired duration (e.g., 1-24 hours).[1]

- Wash the cells gently with Phosphate Buffered Saline (PBS).

2. Fixation and Permeabilization:

- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

- Wash three times with PBS.

- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

- Wash three times with PBS.

3. Staining:

- Block non-specific binding with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes.

- Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

- Wash three times with PBS.

- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

- Wash three times with PBS.

- Counterstain nuclei with DAPI or Hoechst 33258 for 5 minutes.[1][4]

- Wash with PBS.

4. Mounting and Imaging:

- Mount the coverslips onto microscope slides using an anti-fade mounting medium.

- Image the cells using a fluorescence microscope. In untreated cells, a well-organized microtubule network should be visible. In this compound-treated cells, disorganized, fragmented microtubules are expected, often aggregated around the nucleus.[1][4]

Logical Relationship of this compound's Effects

Caption: Logical flow of the cellular events induced by this compound.

Conclusion and Future Directions

This compound serves as a powerful chemical tool for studying cell plasticity and differentiation. Its ability to induce a reversible dedifferentiation-like state in myotubes by targeting the microtubule cytoskeleton opens avenues for research in regenerative medicine, particularly in understanding the mechanisms that control cell fate. Further research is warranted to fully elucidate the downstream signaling cascades that are activated by this compound-induced microtubule disruption and to explore its potential in other cell differentiation systems. The low cytotoxicity and reversibility of its effects make it a particularly attractive compound for such studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Myoseverin, a microtubule-binding molecule with novel cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition and reversal of myogenic differentiation by purine-based microtubule assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Down-Regulation of Myogenin Can Reverse Terminal Muscle Cell Differentiation | PLOS One [journals.plos.org]

- 8. Down-Regulation of Myogenin Can Reverse Terminal Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Myoseverin B

For Researchers, Scientists, and Drug Development Professionals

Myoseverin B, a 2,6,9-trisubstituted purine, has emerged as a significant molecule of interest due to its unique biological activity as a microtubule-binding agent.[1][2] Unlike many other microtubule-disrupting compounds, myoseverins exhibit reversible effects and lower cytotoxicity, making them attractive candidates for further investigation in areas such as regenerative medicine and oncology.[3][4] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.

Core Structure and Mechanism of Action

This compound belongs to a class of synthetic purine derivatives that have been identified for their ability to interfere with microtubule dynamics.[1][5] The core structure consists of a purine scaffold with substitutions at the 2, 6, and 9 positions. The primary mechanism of action of this compound is the inhibition of tubulin polymerization, leading to the disruption of the microtubule cytoskeleton.[2][6] This disruption triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and, notably, the reversible fission of multinucleated myotubes into mononucleated, proliferative fragments.[1][2][7]

The general workflow for assessing the biological effects of this compound is outlined below:

References

- 1. In vitro tubulin polymerization assay [bio-protocol.org]

- 2. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Microtubule/Tubulin | DC Chemicals [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

Myoseverin B: An In-depth Technical Guide on its Impact on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myoseverin B, a 2,6,9-trisubstituted purine, has emerged as a significant small molecule tool for studying and manipulating microtubule dynamics. Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to a cascade of cellular effects including disruption of the microtubule cytoskeleton, mitotic arrest, and the unique ability to induce reversible fission of multinucleated myotubes into mononucleated, proliferative fragments. This technical guide provides a comprehensive overview of the core aspects of this compound, including its quantitative effects on microtubule polymerization and cell viability, detailed experimental protocols for its study, and an exploration of the potential signaling pathways it influences.

Mechanism of Action and Impact on Microtubule Dynamics

This compound exerts its biological effects primarily by directly interacting with tubulin, the fundamental protein subunit of microtubules. This interaction inhibits the assembly of tubulin dimers into microtubules.[1]

The consequences of this inhibition are profound and multifaceted:

-

Disruption of the Microtubule Cytoskeleton: In the presence of this compound, the well-organized microtubule network within cells disintegrates. This leads to a loss of structural support, affecting cell shape, motility, and intracellular transport.

-

Mitotic Arrest: Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for chromosome segregation during cell division. By preventing the formation of a functional spindle, this compound causes cells to arrest in the M-phase of the cell cycle.[2]

-

Induction of Myotube Fission: One of the most remarkable effects of this compound is its ability to induce the reversible cleavage of multinucleated myotubes into smaller, mononucleated fragments.[3] These resulting cells can re-enter the cell cycle and proliferate, a phenomenon with significant implications for muscle regeneration research.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for this compound's biological activity.

| Parameter | Value | Cell/System Context | Reference |

| IC50 (Tubulin Polymerization) | 2 µM | In vitro tubulin polymerization assay | |

| Half-maximal Concentration (Myotube Disassembly) | 11 µM | Disassembly of myotubes in culture (24 h) | |

| GI50 (Growth Inhibition) | 12 µM (1.2 x 10-5 M) | Proliferating myoblasts |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (1 mM final concentration)

-

Glycerol (10% final concentration, to promote polymerization)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a reaction mixture on ice containing General Tubulin Buffer, GTP, and glycerol.

-

Add purified tubulin to the reaction mixture to a final concentration of 1-2 mg/mL.

-

Aliquot the tubulin mixture into pre-chilled microplate wells.

-

Add this compound at various concentrations (e.g., 0.1 µM to 100 µM) to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., nocodazole).

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. The IC50 value can be calculated by plotting the maximal polymerization rate or the final absorbance against the logarithm of the this compound concentration.

References

Methodological & Application

Application Notes and Protocols for Myoseverin B Treatment in C2C12 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoseverin B is a purine derivative identified for its unique biological activity on muscle cells. It is known to disrupt the microtubule cytoskeleton, leading to the reversible fission of multinucleated myotubes into mononucleated fragments.[1] This property makes this compound a valuable tool for studying myotube stability, muscle regeneration, and cell cycle re-entry in differentiated muscle cells. These application notes provide detailed protocols for the treatment of C2C12 myoblasts and myotubes with this compound, including methods for assessing its effects on cell morphology, viability, and the reversibility of its action.

Mechanism of Action

This compound's primary mechanism of action is the disruption of microtubule polymerization. In differentiated C2C12 myotubes, this leads to the disassembly of the microtubule network, resulting in the segmentation of the elongated myotubes into smaller, rounded, mononucleated cells.[1] While it induces morphological changes, this compound does not appear to reverse the biochemical differentiation of these cells. Instead, it has been shown to affect the expression of genes associated with wound healing and tissue regeneration.[2]

Data Presentation

The following tables summarize quantitative data regarding the effects of this compound on C2C12 cells based on available literature.

Table 1: Effect of this compound on C2C12 Myotube Fission and Cell Cycle Re-entry

| Parameter | Treatment Condition | Result | Reference |

| Myotube Morphology | 20 µM this compound for 24 hours | Disintegration of the microtubule cytoskeleton and fission of myotubes. | [1] |

| DNA Synthesis (BrdU Incorporation) | 25 µM this compound, followed by removal and culture in growth medium for 24 hours. | Increased BrdU incorporation, indicating resumption of DNA synthesis. | [1] |

| Colony-Forming Units (CFU) | 25 µM this compound treatment of myotube cultures, followed by replating in growth medium. | Increased number of colony-forming units compared to untreated myotube cultures. | [1] |

Table 2: Recommended Concentration Range for this compound in C2C12 Cell Culture

| Concentration Range | Observed Effect | Notes |

| 10-25 µM | Effective for inducing myotube fission and studying effects on cell cycle. | Higher concentrations may lead to increased cytotoxicity. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific C2C12 subclone and experimental goals. |

Experimental Protocols

Protocol 1: General Culture and Differentiation of C2C12 Cells

This protocol outlines the standard procedure for culturing and differentiating C2C12 myoblasts into myotubes.

Materials:

-

C2C12 myoblasts

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed C2C12 myoblasts at a density of 5 x 10³ cells/cm² in Growth Medium.

-

Proliferation: Culture the cells at 37°C in a 5% CO2 incubator until they reach 80-90% confluency. Change the Growth Medium every 48 hours.

-

Induction of Differentiation: Once the desired confluency is reached, aspirate the Growth Medium, wash the cells once with sterile PBS, and replace it with Differentiation Medium.

-

Myotube Formation: Culture the cells in Differentiation Medium for 4-6 days to allow for the formation of mature, multinucleated myotubes. Change the Differentiation Medium every 48 hours.

Protocol 2: Treatment of C2C12 Myotubes with this compound

This protocol describes the procedure for treating differentiated C2C12 myotubes with this compound to induce myotube fission.

Materials:

-

Differentiated C2C12 myotubes (from Protocol 1)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Differentiation Medium (DM)

Procedure:

-

Prepare this compound Working Solution: Dilute the this compound stock solution in pre-warmed Differentiation Medium to the desired final concentration (e.g., 10-25 µM). Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

-

Treatment: Aspirate the existing Differentiation Medium from the C2C12 myotube cultures and add the this compound-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the desired duration (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.

-

Observation: Monitor the cells periodically under a phase-contrast microscope to observe morphological changes, specifically the fission of myotubes.

Protocol 3: Reversibility of this compound Effect

This protocol outlines the steps to assess the reversibility of this compound-induced myotube fission.

Materials:

-

This compound-treated C2C12 cells (from Protocol 2)

-

Growth Medium (GM)

-

Differentiation Medium (DM)

Procedure:

-

Removal of this compound: After the desired treatment period, aspirate the this compound-containing medium.

-

Washing: Wash the cells twice with sterile PBS to remove any residual compound.

-

Recovery: Add fresh Growth Medium to the cells to promote cell proliferation or fresh Differentiation Medium to observe the potential re-fusion of myotube fragments.

-

Observation: Culture the cells for an additional 24-72 hours, observing for changes in cell morphology. In Growth Medium, expect to see the proliferation of the mononucleated cells. In Differentiation Medium, observe for potential re-formation of elongated, multinucleated myotubes.

Protocol 4: Cell Viability Assay

This protocol can be used to determine the cytotoxic effects of this compound on C2C12 cells.

Materials:

-

C2C12 cells (myoblasts or myotubes)

-

This compound

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight, or differentiate myoblasts into myotubes in a 96-well plate as described in Protocol 1.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for a specified time (e.g., 24 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate the plate for the recommended time and then measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualization of Pathways and Workflows

Caption: Signaling Pathway of this compound in C2C12 Myotubes.

Caption: Experimental Workflow for this compound Treatment of C2C12 Cells.

References

Application Notes and Protocols: Determining Optimal Myoseverin B Concentration for in vitro Studies

Introduction

Myoseverin B is a purine-based, cell-permeable small molecule recognized for its ability to bind to tubulin and reversibly inhibit microtubule polymerization.[1][2] Unlike other microtubule-disrupting agents such as taxol or vinblastine, this compound often exhibits lower cytotoxicity, making it a valuable tool for studying cellular processes dependent on microtubule dynamics, including cell division, differentiation, and migration.[1][2] Its most notable effect is inducing the fission of multinucleated myotubes into viable, mononucleated fragments, which can subsequently re-enter the cell cycle upon removal of the compound.[3][4] Additionally, this compound has been shown to inhibit the proliferation and differentiation of endothelial cells, suggesting potential applications as an anti-angiogenic agent.[5]

These diverse biological effects are highly dependent on the concentration used and the cell type being studied. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of this compound for various in vitro applications. It includes a summary of effective concentrations from published studies, detailed experimental protocols, and diagrams of the relevant cellular pathways.

Mechanism of Action

The primary mechanism of action for this compound is the disruption of the microtubule cytoskeleton. It directly binds to tubulin, the fundamental protein subunit of microtubules, and inhibits its polymerization into filaments.[1] This leads to the disintegration of the existing microtubule network, which is crucial for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[6][7] This disruption is the initial event that triggers the various downstream cellular responses.

Caption: this compound's primary mechanism of action.

Summary of Effective Concentrations

The optimal concentration of this compound is highly dependent on the cell type and the desired biological outcome. The following table summarizes concentrations cited in the literature for various applications.

| Application/Assay | Cell Type | Effective Concentration | Observed Effect |

| Myotube Disassembly | Murine C2C12 Myotubes | EC50: 11 µM (± 4 µM) | Half-maximal disassembly of myotubes over 24 hours.[1] |

| Myotube Fission | Murine C2C12 Myotubes | 20 µM | Disintegration of the microtubule cytoskeleton and fission into fragments.[6][7] |

| Cell Cycle Re-entry | Murine C2C12 Myotubes | 25 µM | Promotes DNA synthesis (BrdU incorporation) after removal.[4] |

| Growth Inhibition | Proliferating C2C12 Myoblasts | GI50: 12 µM | Half-maximal inhibition of cell growth.[1] |

| Proliferation Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50: ~8 µM | Potent, reversible inhibition of cell proliferation.[5] |

| Migration Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent | Inhibition of VEGF-induced cell migration.[5] |

| Progenitor Cell Differentiation Inhibition | Human Cord Blood Mononuclear Cells | IC50: ~9 µM | Decreased number of adherent cells and suppressed expression of endothelial markers.[5] |

Experimental Protocols

Protocol 1: Determining the EC50 for Myotube Fission in C2C12 Cells

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound for inducing myotube fission.

Caption: Experimental workflow for EC50 determination.

Materials:

-

C2C12 myoblast cell line

-

Growth Medium (GM): DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Differentiation Medium (DM): DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

24-well tissue culture plates

-

Phase-contrast microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed C2C12 myoblasts in a 24-well plate at a density that will reach 80-90% confluency within 24-48 hours.

-

Differentiation: Once confluent, aspirate the GM, wash once with PBS, and replace with DM. Culture for 48-72 hours, replacing the DM every 24 hours, until multinucleated myotubes are clearly visible.

-

Treatment: Prepare serial dilutions of this compound in DM. A suggested range is 0 µM (vehicle control, e.g., 0.1% DMSO), 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM, and 40 µM.

-

Aspirate the old DM from the myotubes and add the this compound-containing media to the respective wells.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Imaging: After 24 hours, capture multiple images from representative fields for each well using a phase-contrast microscope.

-

Quantification: Count the number of intact, elongated myotubes per field of view. A significant increase in rounded cells and fragmented, bead-like structures indicates this compound activity.

-

Analysis: For each concentration, calculate the average percentage of remaining myotubes relative to the vehicle control. Plot this percentage against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

Protocol 2: Assessing Inhibition of Endothelial Cell Proliferation

This protocol uses a standard colorimetric assay (e.g., MTT or WST-1) to measure the anti-proliferative effects of this compound on HUVECs.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM)

-

This compound (stock solution in DMSO)

-

96-well tissue culture plates

-

MTT or WST-1 proliferation assay kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM. Allow cells to adhere overnight.

-

Treatment: The next day, prepare 2x concentrated serial dilutions of this compound in EGM. A suggested range is 0 µM (vehicle control) to 50 µM.

-

Remove the old medium and add 100 µL of the this compound dilutions to the wells.

-

Incubation: Incubate for 48-72 hours. This compound's effect on HUVEC proliferation is reversible, so this time point is critical to observe inhibition.[5]

-

Assay: Add the proliferation reagent (e.g., 10 µL of WST-1 or 20 µL of MTT solution) to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours until a color change is apparent.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability/proliferation. Plot the percentage of proliferation against the this compound concentration to determine the IC50 value.

Protocol 3: Immunofluorescence Staining for Microtubule Disruption

This protocol allows for the direct visualization of this compound's effect on the microtubule cytoskeleton.

Materials:

-

Cells of interest (e.g., C2C12 myotubes, HUVECs) cultured on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Mouse anti-α-tubulin

-

Secondary antibody: Goat anti-mouse IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Culture and Treat: Grow cells on glass coverslips. Treat with the desired concentration of this compound (e.g., 20 µM) and a vehicle control for a set time (e.g., 1-24 hours).

-

Fixation: Wash cells twice with PBS, then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash three times with PBS, then block with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody: Incubate with anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using mounting medium.

-

Visualization: Image the cells using a fluorescence microscope. In untreated cells, a fine, filamentous network of microtubules should be visible.[7] In this compound-treated cells, this network will appear disintegrated, with tubulin aggregating around the nucleus.[6][7]

Cellular Pathways and Downstream Effects

The disruption of microtubule dynamics by this compound initiates distinct downstream signaling cascades and cellular outcomes that are highly context-dependent. In terminally differentiated myotubes, microtubule disassembly leads to structural failure and fission.[8] This physical separation into mononucleated fragments can release the cells from cell cycle arrest, allowing them to re-enter a proliferative state if growth factors are present.[4] In contrast, in actively dividing cells like endothelial cells, disrupting the mitotic spindle and cytoskeleton integrity leads to an arrest of proliferation and inhibition of migration.[5]

Caption: Context-dependent cellular effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition and reversal of myogenic differentiation by purine-based microtubule assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myoseverin, a microtubule-binding molecule with novel cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Myoseverin is a potential angiogenesis inhibitor by inhibiting endothelial cell function and endothelial progenitor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application of Myoseverin B in Cell Viability and Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoseverin B is a purine-based microtubule-binding molecule that has demonstrated significant effects on cell viability and proliferation.[1] As a microtubule-disrupting agent, it interferes with the polymerization of microtubules, crucial components of the cytoskeleton involved in cell division, structure, and intracellular transport.[2][3] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis or programmed cell death.[4][5] These properties make this compound a compound of interest for cancer research and drug development.

This document provides detailed application notes and protocols for utilizing this compound in cell viability and proliferation assays, including the MTT and BrdU assays. It also outlines the underlying signaling pathways affected by this compound.

Data Presentation

The inhibitory effects of this compound on the proliferation of various cell lines have been quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in different human cell lines.

| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cells | Proliferation Assay | ~8 | [6] |

| Human Cord Blood MNCs | Human Cord Blood Mononuclear Cells | Adherent Cell Count | ~9 | [6] |

| A549 | Human Lung Carcinoma | MTT Assay | > 10 | [7] |

| CCRF-CEM | Human T-cell Lymphoblast-like | MTT Assay | 5.7 | [7] |

Signaling Pathway of this compound in Cell Cycle Arrest and Apoptosis

This compound exerts its effects by disrupting microtubule dynamics. This interference with the cytoskeleton has profound consequences on cell cycle progression and survival. The primary mechanism involves the induction of mitotic arrest, which, if prolonged, leads to the activation of the intrinsic apoptotic pathway.

dot

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Workflow Diagram:

dot

Caption: Workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Cell Proliferation Assessment using BrdU Assay

The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle. Incorporated BrdU can be detected using a specific anti-BrdU antibody.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

BrdU labeling solution (typically 10 µM)

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Workflow Diagram:

dot

References

- 1. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]

- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. medchemexpress.com [medchemexpress.com]

Myoseverin B: Application Notes and Protocols for Tissue Engineering Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myoseverin B, a microtubule-binding molecule, has emerged as a valuable tool in tissue engineering research, primarily due to its ability to induce reversible fission of multinucleated myotubes into mononucleated, proliferative myoblasts. This unique property offers a novel approach to promoting muscle regeneration and repair. These application notes provide a comprehensive overview of the experimental design for utilizing this compound in tissue engineering, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Introduction

Skeletal muscle regeneration is a complex process involving the activation of satellite cells, their proliferation and differentiation into myoblasts, and subsequent fusion to form new multinucleated myotubes. In cases of severe muscle injury or degenerative diseases, the regenerative capacity of endogenous stem cells may be insufficient. This compound, a 2,6,9-trisubstituted purine, offers a chemical biology approach to augment this process. By disrupting the microtubule network of terminally differentiated myotubes, this compound triggers a process of "dedifferentiation," generating a population of proliferative mononucleated cells that can contribute to new muscle fiber formation upon removal of the compound.

Mechanism of Action

This compound acts as a microtubule-depolymerizing agent. In multinucleated myotubes, the microtubule cytoskeleton is essential for maintaining their elongated, syncytial structure. Treatment with this compound leads to the disassembly of these microtubules, resulting in the fragmentation of the myotube into smaller, mononucleated cellular structures. Importantly, this process is reversible. Upon removal of this compound and culture in growth medium, these mononucleated fragments can re-enter the cell cycle, proliferate, and subsequently re-differentiate to form new myotubes.

Transcriptional analyses have revealed that this compound treatment also modulates the expression of a variety of genes crucial for tissue regeneration. These include genes associated with:

-

Growth Factors: Upregulation of growth factors that stimulate cell proliferation and differentiation.

-

Extracellular Matrix (ECM) Remodeling: Changes in the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), facilitating tissue restructuring.[1][2]

-

Immunomodulation: Alteration of cytokine and chemokine expression, which can influence the inflammatory response and subsequent tissue repair.

Data Presentation

The following tables summarize key quantitative data from experimental studies on this compound.

| Parameter | Cell Type | Concentration | Incubation Time | Observation | Reference |

| Myotube Fission | C2C12 | 10-25 µM | 24 hours | Induces fission of multinucleated myotubes into mononucleated fragments. | [2] |

| Cell Viability | C2C12 | < 25 µM | 24 hours | Minimal cytotoxicity observed at concentrations effective for myotube fission. | |

| Cell Cycle Re-entry | C2C12 | 25 µM | 24 hours | Subsequent culture in growth medium for 24 hours leads to a significant increase in BrdU incorporation. | |

| Gene Expression | C2C12 | 15 µM | 1 and 6 hours | Altered expression of genes involved in transmembrane transport, signal transduction, and cell growth. | [3] |

Experimental Protocols

Protocol 1: Myotube Fission and Proliferation Assay

This protocol describes the induction of myotube fission using this compound and the subsequent assessment of cell proliferation.

Materials:

-

C2C12 myoblasts

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

BrdU Labeling Reagent

-

Fixation and permeabilization buffers

-

Anti-BrdU antibody

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Differentiation:

-

Seed C2C12 myoblasts in a suitable culture vessel and grow to 80-90% confluency in Growth Medium.

-

Induce differentiation by replacing GM with Differentiation Medium. Culture for 4-6 days, replacing the DM every 48 hours, until mature, multinucleated myotubes are formed.

-

-

This compound Treatment:

-

Prepare a working solution of this compound in DM at a final concentration of 20-25 µM.

-

Remove the DM from the differentiated myotubes and add the this compound-containing DM.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Induction of Proliferation:

-

After 24 hours, carefully aspirate the this compound-containing medium.

-

Wash the cells twice with sterile PBS.

-

Add fresh Growth Medium to the cells to stimulate cell cycle re-entry.

-

-

BrdU Labeling and Immunofluorescence:

-

After 24 hours of incubation in GM, add BrdU labeling reagent to the medium at a final concentration of 10 µM.

-

Incubate for 2-4 hours at 37°C.

-

Fix, permeabilize, and perform immunofluorescence staining for BrdU incorporation according to the manufacturer's protocol.

-

Counterstain nuclei with DAPI or Hoechst.

-

Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive nuclei.

-

Protocol 2: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the analysis of changes in gene expression following this compound treatment.

Materials:

-

C2C12 myotubes treated with this compound as described in Protocol 1.

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., growth factors, ECM components, immunomodulatory factors) and a housekeeping gene (e.g., GAPDH, β-actin).

-

SYBR Green or other qPCR master mix

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Lyse the this compound-treated and control myotubes at desired time points (e.g., 6, 12, 24 hours post-treatment).

-

Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples.

-

Signaling Pathways and Visualizations

This compound-induced myotube fission and subsequent cell proliferation are complex processes likely regulated by multiple signaling pathways. While direct evidence is still emerging, the disruption of the microtubule network is known to impact key signaling cascades involved in cell cycle control, survival, and differentiation.

TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) pathway is a critical regulator of myogenesis, often acting as an inhibitor of myoblast differentiation.[4][5][6] Disruption of the cytoskeleton could potentially interfere with the localization and activity of TGF-β receptors and downstream effectors like Smads, thereby releasing the cells from their differentiated state.[7][8]

TGF-β signaling pathway and potential influence of this compound.

PI3K/Akt Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation.[9][10] Activation of this pathway is often associated with the promotion of myoblast proliferation and differentiation. The cellular stress induced by microtubule disruption could trigger the activation of the PI3K/Akt pathway as a pro-survival response, facilitating cell cycle re-entry.[11]

PI3K/Akt signaling pathway and potential activation by this compound-induced stress.

Experimental Workflow:

The following diagram illustrates the general workflow for studying the effects of this compound on myotubes.

Experimental workflow for this compound treatment and analysis.

Conclusion

This compound provides a powerful tool for in vitro studies of muscle regeneration and for exploring the plasticity of the differentiated state. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at understanding and harnessing the regenerative potential of muscle cells. Further investigation into the precise signaling pathways and the full spectrum of gene expression changes induced by this compound will undoubtedly provide deeper insights into the molecular mechanisms governing muscle repair and open new avenues for therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of gene Expression in C2C12 Myotubes Following simvastatin Application and Mechanical Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The course of cytokine and chemokine gene expression in clinically suspect arthralgia patients during progression to inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β Regulates Collagen Type I Expression in Myoblasts and Myotubes via Transient Ctgf and Fgf-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of transforming growth factor beta receptor I inhibitors on myotube formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduced myotube diameter induced by combined inhibition of transforming growth factor‐β type I receptors Acvr1b and Tgfbr1 is associated with enhanced β1‐syntrophin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Smad Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptome Analysis in a Primary Human Muscle Cell Differentiation Model for Myotonic Dystrophy Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Expression profiling and identification of novel genes involved in myogenic differentiation | Semantic Scholar [semanticscholar.org]

- 11. Myostatin inhibits IGF-I-induced myotube hypertrophy through Akt - PMC [pmc.ncbi.nlm.nih.gov]

Flow Cytometry Analysis of Cells Treated with Myoseverin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoseverin B is a purine-based small molecule that has been identified as a potent microtubule-depolymerizing agent. Its ability to reversibly disrupt the microtubule network makes it a valuable tool for studying cellular processes that are dependent on microtubule dynamics, including cell division, migration, and differentiation. Notably, this compound has been shown to induce the fission of multinucleated myotubes into mononucleated, proliferative fragments and to inhibit angiogenesis.[1][2] These characteristics make it a compound of interest in regenerative medicine and cancer research.

Flow cytometry is an indispensable technique for the single-cell analysis of heterogeneous populations. When cells are treated with pharmacological agents like this compound, flow cytometry can provide quantitative data on various cellular parameters, including cell cycle distribution, apoptosis, and the expression of specific protein markers. These application notes provide detailed protocols for the flow cytometric analysis of cells treated with this compound, enabling researchers to investigate its effects on the cell cycle and apoptosis.

Mechanism of Action: Microtubule Disruption

This compound exerts its primary effect by binding to tubulin and inhibiting microtubule polymerization. This disruption of the microtubule cytoskeleton leads to a cascade of downstream cellular events. Microtubules are crucial for the formation of the mitotic spindle, which is essential for proper chromosome segregation during cell division. By depolymerizing microtubules, this compound can cause a cell cycle arrest, typically at the G2/M phase, as the spindle assembly checkpoint is activated.[3][4] This disruption can also trigger apoptotic pathways in susceptible cell types. Furthermore, the integrity of the microtubule network is vital for cell motility and the formation of new blood vessels (angiogenesis), explaining the anti-migratory and anti-angiogenic properties of this compound.[2]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various cell types as determined by proliferation and migration assays.

Table 1: Inhibition of Endothelial Cell Proliferation by this compound

| Cell Line | Assay | IC50 (µM) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | ~8 | [2] |

| Human Cord Blood-derived Mononuclear Cells | Adherent Cell Number | ~9 | [2] |

Table 2: Illustrative Data for Cell Cycle Analysis of a Cancer Cell Line Treated with this compound

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 65 | 20 | 15 |

| This compound (10 µM) | 25 | 15 | 60 |

| This compound (25 µM) | 15 | 10 | 75 |

Note: This is illustrative data as specific cell cycle distribution percentages for cancer cell lines were not found in the search results. The trend reflects the expected G2/M arrest caused by microtubule disruption.

Table 3: Illustrative Data for Apoptosis Induction in a Cancer Cell Line Treated with this compound

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control (DMSO) | 95 | 3 | 2 |

| This compound (10 µM) | 70 | 20 | 10 |

| This compound (25 µM) | 45 | 35 | 20 |

Note: This is illustrative data as specific apoptosis percentages for cancer cell lines were not found in the search results. The trend reflects the expected induction of apoptosis at higher concentrations.

Experimental Protocols

The following are detailed protocols for the flow cytometric analysis of cells treated with this compound.

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining